6-Chloro-2-fluoronicotinaldehyde

Beschreibung

Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a heterocyclic compound, serves as a fundamental scaffold in medicinal chemistry and is the second most common heterocycle found in drugs approved by the FDA. nih.govmdpi.com Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comfrontiersin.org The introduction of halogen atoms onto the pyridine ring is a crucial strategy in drug design and the synthesis of agrochemicals and metal complex ligands. nih.gov

Halogenation of pyridines allows for the diversification of complex molecules, providing access to multiple analogs by subsequent transformation of the carbon-halogen bond. nih.gov This late-stage functionalization is valuable in medicinal chemistry for optimizing the biological activity of lead compounds. nih.gov For instance, halogenated pyridine derivatives have been investigated as potent anticancer agents, with some showing significant activity against various human cancer cell lines. The presence and position of halogens can influence a molecule's antiproliferative activity; for example, smaller halogens like fluorine and chlorine have been associated with lower IC₅₀ values in certain studies. mdpi.com The strategic placement of halogens can also enhance the metabolic stability and lipophilicity of compounds.

Overview of Nicotinaldehyde Scaffolds as Privileged Structures in Organic Synthesis

Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its derivatives are versatile building blocks in organic synthesis. dntb.gov.uaucl.ac.ukdntb.gov.ua The aldehyde group is reactive and participates in various chemical transformations, including condensation reactions, nucleophilic additions, oxidations, and reductions, allowing for the construction of more complex molecular architectures. angenechemical.com This reactivity makes nicotinaldehyde scaffolds valuable precursors for a wide range of heterocyclic compounds, which are essential in drug development.

These scaffolds are considered privileged structures because they can be readily modified to produce diverse libraries of compounds with tailored electronic and steric properties. frontiersin.organgenechemical.com For example, they are used in the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer and anti-inflammatory agents. The combination of the pyridine ring and the aldehyde functionality in a single molecule provides a powerful tool for chemists to synthesize novel chemical entities for various applications in the pharmaceutical and materials science industries. angenechemical.comlookchem.com

Research Landscape and Emerging Trends Pertaining to 6-Chloro-2-fluoronicotinaldehyde

This compound is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis. lookchem.comlookchem.com Its specific substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 2-position of the nicotinaldehyde framework, endows it with unique reactivity for creating complex molecules. lookchem.comsigmaaldrich.com

The compound is recognized as a valuable building block in several areas of chemical research. bldpharm.combldpharm.com For example, it has been used in the synthesis of Phantasmidine, a potent agonist of nicotinic acetylcholine (B1216132) receptors. lookchem.com The presence of two different halogen atoms offers opportunities for selective chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the stepwise introduction of different functional groups. Research on related 2-halopyridines has explored their use in radiofluorination reactions to produce PET imaging agents, suggesting a potential application trend for compounds like this compound. nih.govresearchgate.net

Below is a table summarizing the key properties of this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1093880-37-5 sigmaaldrich.comchemscene.com |

| Molecular Formula | C₆H₃ClFNO sigmaaldrich.comchemscene.com |

| Molecular Weight | 159.55 g/mol chemscene.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid or Semi-solid or liquid or lump sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Nicotinaldehyde (pyridine-3-carboxaldehyde) |

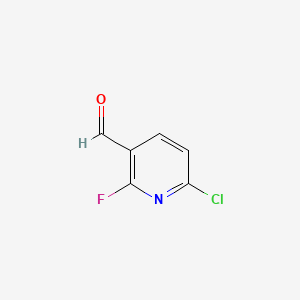

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIFMKYYVLAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679603 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-37-5 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Chloro 2 Fluoronicotinaldehyde

Established Synthetic Routes to Halogenated Nicotinaldehydes

The synthesis of halogenated nicotinaldehydes, including the title compound, builds upon established methods for functionalizing the pyridine (B92270) core. Halopyridines are crucial building blocks for a wide range of products, from pharmaceuticals to agrochemicals. acs.org

A common strategy involves the halogenation of pyridine N-oxides, which can provide practical access to 2-halo-substituted pyridines under mild conditions. nih.gov This approach often offers high regioselectivity. Another method involves the direct halogenation of pyridines using specifically designed phosphine (B1218219) reagents, which allows for the halogenation of a broad range of unactivated pyridines. acs.orgnih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental in constructing fluorinated pyridine frameworks. smolecule.com These methods offer excellent functional group tolerance and regioselectivity. smolecule.com For instance, fluorinated aryl boronates can be coupled with halogenated nicotinaldehyde precursors. smolecule.com

Furthermore, directed metalation and halogen/metal exchange reactions provide another avenue for the regioselective functionalization of pyridines. znaturforsch.com These reactions typically utilize organolithium reagents or other strong bases to deprotonate specific positions on the pyridine ring, which can then be quenched with an electrophile. znaturforsch.com

Specific Synthetic Pathways for the Preparation of 6-Chloro-2-fluoronicotinaldehyde

The preparation of this compound requires a multi-step approach that carefully orchestrates the introduction of the formyl group and the two different halogen atoms at specific positions on the pyridine ring.

Formylation Reactions Employed in Nicotinaldehyde Synthesis

Formylation, the introduction of a formyl group (-CHO), is a critical step in the synthesis of nicotinaldehydes. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netudhtu.edu.ua This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. researchgate.netudhtu.edu.ua Recent advancements have also explored the use of other reagents like PBr₃/DMF. udhtu.edu.ua

A one-pot, multistep strategy for the meta-selective C-H formylation of pyridines has been developed, proceeding through streptocyanine intermediates. acs.org This method is particularly useful for functionalizing electron-deficient pyridines and overcomes some limitations of the traditional Vilsmeier-Haack reaction. acs.org Another approach involves the direct formylation of pyridine via pentacarbonyliron. acs.org

In the context of this compound, formylation can be achieved on a pre-halogenated pyridine precursor.

Regioselective Halogenation of Pyridine Derivatives for this compound Scaffolding

Achieving the desired 2-fluoro-6-chloro substitution pattern on the pyridine ring requires highly regioselective halogenation methods. The distinct electronic properties of the pyridine ring, an electron-deficient heterocycle, influence the position of electrophilic substitution.

One effective method for introducing a halogen at the 2-position is through the halogenation of pyridine N-oxides. nih.gov The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent deoxygenation yields the 2-halopyridine.

For the introduction of a second halogen, such as chlorine at the 6-position, a different strategy is often required. Directed ortho-metalation can be employed, where a substituent on the pyridine ring directs a strong base to deprotonate an adjacent position, which can then be quenched with a chlorinating agent. znaturforsch.com Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine derivative can be utilized.

A patent describes a two-step process for the preparation of certain halogenated pyridine derivatives, involving a selective chlorination followed by a selective fluorination. google.com

Strategic Precursor Utilization in this compound Construction

The synthesis of this compound often starts from commercially available and relatively inexpensive pyridine derivatives. A common precursor is 2,6-dichloropyridine (B45657).

A plausible synthetic route could involve the following steps:

Selective Fluorination: 2,6-dichloropyridine can undergo nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a fluorine atom. This reaction typically employs a fluoride (B91410) salt like potassium fluoride (KF) in an aprotic polar solvent at elevated temperatures. The selectivity for monosubstitution can often be controlled by the reaction conditions.

Formylation: The resulting 2-chloro-6-fluoropyridine (B1582542) can then be formylated. This can be achieved through metalation followed by reaction with a formylating agent. For example, the pyridine derivative can be treated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of DMF to introduce the formyl group. The position of metalation is directed by the existing substituents.

Alternative Precursors: Another approach could start with a precursor that already contains a functional group that can be converted to an aldehyde, such as a methyl or hydroxymethyl group. For instance, a 2-chloro-6-fluoro-3-methylpyridine (B3320661) could be oxidized to the corresponding aldehyde.

A patent application details the synthesis of (E)-N-((2-Chloro-6-fluoropyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide starting from 2-chloro-6-fluoronicotinaldehyde, indicating the availability of the target compound as a precursor for more complex molecules. google.com

Process Optimization and Scalability Considerations in this compound Production

For the large-scale production of this compound, several factors need to be considered to ensure an efficient, safe, and cost-effective process.

Reagent Selection: The choice of reagents is critical. For halogenation and formylation, less expensive and hazardous reagents are preferred. For example, while some modern methods use sophisticated and expensive catalysts, classical methods like the Vilsmeier-Haack reaction might be more economical for large-scale synthesis, provided the yields and purity are acceptable. chemrxiv.org

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is crucial. For instance, in the fluorination step, the choice of solvent and the presence of a phase-transfer catalyst can significantly impact the reaction rate and yield.

Purification: The development of an efficient purification protocol is essential. Distillation, crystallization, and chromatography are common methods. For industrial production, crystallization is often preferred as it can be more easily scaled up than chromatography.

Safety: The handling of hazardous reagents like phosphorus oxychloride, strong bases, and halogenating agents requires strict safety protocols.

Waste Management: The environmental impact of the process must be considered. The development of synthetic routes that minimize waste generation (high atom economy) and the use of recyclable catalysts are important aspects of green chemistry that are relevant to industrial production.

A study on the synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation highlights the scalability of such reactions, with successful scale-up to 40 grams of the target product. chemrxiv.org This suggests that similar formylation steps in the synthesis of this compound could also be scalable.

Below is a table summarizing key reaction types and their relevance to the synthesis of this compound.

| Reaction Type | Reagents | Purpose in Synthesis | Key Considerations |

| Formylation | Vilsmeier-Haack (POCl₃/DMF), PBr₃/DMF | Introduction of the aldehyde group. researchgate.netudhtu.edu.ua | Regioselectivity, scalability. chemrxiv.org |

| Halogenation | Pyridine N-oxide with halogenating agents, Phosphine reagents. nih.govnih.gov | Introduction of chloro and fluoro substituents. | High regioselectivity is crucial. nih.gov |

| Metalation | Organolithium reagents (e.g., LDA), TMP-metal bases. znaturforsch.com | Creation of a nucleophilic center for formylation or other functionalization. | Requires low temperatures and inert atmosphere. |

| Nucleophilic Aromatic Substitution | KF, CsF | Introduction of the fluorine atom by displacing a chlorine atom. | Solvent and temperature control are important for selectivity. |

| Cross-Coupling | Palladium catalysts with boronic acids/esters. smolecule.com | Alternative route for C-C bond formation to build the pyridine scaffold. | Functional group tolerance. smolecule.com |

Chemical Reactivity and Mechanistic Studies of 6 Chloro 2 Fluoronicotinaldehyde

Reactivity Profiles of the Nicotinaldehyde Moiety within 6-Chloro-2-fluoronicotinaldehyde

The nicotinaldehyde moiety in this compound is characterized by an aldehyde group at the C3 position of the pyridine (B92270) ring. The inherent electrophilicity of the aldehyde's carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effects of both the fluorine atom at the C2 position and the chlorine atom at the C6 position. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack.

The aldehyde functional group readily participates in a variety of transformations, including:

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. For instance, studies on the related 2-fluoronicotinaldehyde have shown it undergoes condensation with reagents like trifluoromethylhydrazine. acs.org

Cyclization Reactions: The compound is a valuable building block in constructing heterocyclic systems. It can participate in domino reactions, such as the aldol-SNA-dehydration [3+3] annulation strategy used to prepare 1,8-naphthyridin-2(1H)-ones from 2-fluoronicotinaldehyde. researchgate.net

Nucleophilic Additions: The electrophilic aldehyde is primed for additions, such as in aldol (B89426) reactions.

The reactivity of the aldehyde is a cornerstone of the molecule's utility as a synthetic intermediate, providing a direct handle for molecular elaboration. angenechemical.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Substituents (Chlorine and Fluorine)

The presence of two different halogen atoms on the electron-deficient pyridine ring makes this compound a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. lookchem.com This class of reaction is fundamental to the synthetic application of this compound.

In SNAr reactions on the pyridine ring of this compound, the position of nucleophilic attack is not random. The regioselectivity is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack and the leaving group ability of the halogens.

Position of Attack: The fluorine atom is at the C2 position (ortho to the ring nitrogen) and the chlorine atom is at the C6 position (para to the ring nitrogen). Both positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge in the intermediate.

Leaving Group Ability: In nucleophilic aromatic substitution, the typical leaving group ability follows the order F > Cl > Br > I, which is the reverse of the order in aliphatic SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the expulsion of the leaving group. However, in some contexts, such as radiofluorination with [¹⁸F]fluoride, the effectiveness of the leaving group can follow the order halide (Cl or Br) < nitro < trimethylammonium, indicating that chloro-substituents are viable but sometimes less reactive leaving groups than others. nih.gov

Regioselective Substitution: Research on related 2,6-dihalonicotinic acids demonstrates that nucleophilic amination occurs regioselectively at the C2 position. acs.org This strong preference is attributed to the superior activation provided by the adjacent ring nitrogen. Therefore, in this compound, nucleophilic attack is expected to preferentially displace the fluorine atom at the C2 position over the chlorine atom at the C6 position.

The table below summarizes the factors influencing regioselectivity in SNAr reactions for this compound.

| Position | Halogen | Electronic Activation | Leaving Group Ability (Typical SNAr) | Predicted Reactivity |

| C2 | Fluorine | High (ortho to N) | Excellent | Higher |

| C6 | Chlorine | High (para to N) | Good | Lower |

The positions of the halogen substituents are critical for activating the pyridine ring for SNAr reactions. The electron-withdrawing effects of the halogens and the aldehyde group work in concert with the inherent electron deficiency of the pyridine ring.

Activation by Fluorine (C2): The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect, significantly lowering the electron density of the ring and making it more susceptible to attack by nucleophiles. Its position ortho to the nitrogen atom provides maximal stabilization for the anionic intermediate formed during the reaction.

Activation by Chlorine (C6): The chlorine atom at the C6 position also activates the ring through an inductive effect. Its para relationship to the nitrogen allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.

Combined Effect: The symmetrical placement of electron-withdrawing groups in a related compound, 3,5-dichloro-2,6-difluoroisonicotinaldehyde, creates a highly deactivated ring environment. In contrast, the asymmetrical substitution in this compound leads to distinct regioselectivity. The combined pull of the C2-fluoro, C6-chloro, and C3-aldehyde groups renders the entire aromatic system highly electrophilic and poised for nucleophilic substitution. angenechemical.com

Aldehyde Functional Group Transformations of this compound

Beyond reactions involving the pyridine ring, the aldehyde group itself is a site of key chemical transformations, primarily oxidation and reduction.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid. This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed under mild conditions, which is crucial to avoid unwanted side reactions on the sensitive di-halogenated pyridine ring.

Common methods for this oxidation include:

Oxone: A simple and mild protocol using Oxone (potassium peroxymonosulfate) as the oxidant can effectively convert aldehydes to carboxylic acids. organic-chemistry.org

Periodic Acid with a Catalyst: A catalytic amount of pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆) provides a facile route for aldehyde oxidation. organic-chemistry.org

Aerobic Oxidation: N-hydroxyphthalimide (NHPI) can be used as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the terminal oxidant, avoiding harsh metal-based reagents. organic-chemistry.org

The resulting 6-chloro-2-fluoronicotinic acid is itself a valuable synthetic intermediate, for example, in the synthesis of amides via coupling reactions. nih.gov

The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-chloro-2-fluoropyridin-3-yl)methanol. This transformation introduces a hydroxymethyl group, which is a versatile functional handle for further synthetic modifications.

Standard reduction methods are applicable, including:

Sodium Borohydride (NaBH₄): This is a common and mild reducing agent that is highly selective for aldehydes and ketones, leaving other functional groups like the chloro- and fluoro-substituents on the aromatic ring intact.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that would also effectively perform the reduction, though its higher reactivity requires more stringent reaction conditions.

The synthesis of related pyridylmethyl alcohols via the reduction of corresponding nicotinic acid derivatives has been documented, supporting the feasibility of this pathway. google.com

Condensation Reactions and the Formation of Imines, Hydrazones, and Oximes

The aldehyde functional group of this compound is a versatile platform for various condensation reactions, readily forming imines, hydrazones, and oximes. These reactions are fundamental in synthetic organic chemistry, providing pathways to a diverse range of heterocyclic compounds and functionalized molecules. The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophilic nitrogen compounds, leading to the formation of a C=N double bond.

The formation of imines, also known as Schiff bases, occurs through the reaction of this compound with primary amines. Similarly, its reaction with hydrazines yields hydrazones, and with hydroxylamine, it produces oximes. These condensation reactions are typically carried out under mild conditions and are often catalyzed by an acid or a base.

A notable application of these condensation reactions is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). For instance, fluorobenzaldehydes, which are structurally related to this compound, are utilized in condensations with various amines to form imines, oximes, and hydrazones for PET tracer development. vu.nlrsc.org

An attempt to synthesize an azaindazole derivative involved the condensation of 2-fluoronicotinaldehyde with trifluoromethylhydrazine. acs.org This highlights the utility of condensation reactions of nicotininaldehyde derivatives in the creation of complex heterocyclic structures.

The following table summarizes the types of condensation reactions this compound can undergo:

| Reactant | Product | Bond Formed |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N |

| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-N |

| Hydroxylamine (H₂N-OH) | Oxime | C=N-O |

Derivatization via Nucleophilic Addition to the Carbonyl Center

The carbonyl carbon of this compound is a key site for nucleophilic addition reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The electron-withdrawing nature of the pyridine ring, further enhanced by the chloro and fluoro substituents, activates the aldehyde group, making it highly susceptible to attack by nucleophiles.

Nucleophiles add to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation or reaction workup yields the derivatized product. This reactivity is fundamental to many synthetic transformations.

For example, the reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols. The addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN), would result in the formation of a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other valuable compounds.

Tandem and Cascade Reactions Initiated or Propagated by this compound

The unique combination of a reactive aldehyde and a substituted pyridine ring in this compound makes it an ideal substrate for initiating or participating in tandem and cascade reactions. These reaction sequences, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

A notable example is the domino aldol-SNAr-dehydration [3+3] annulation strategy. mdpi.comresearchgate.net In this process, 2-fluoronicotinaldehyde, a close analog of the title compound, reacts with 2-arylacetamides to produce 3-substituted 1,8-naphthyridin-2(1H)-ones. mdpi.com The reaction is initiated by an aldol addition of the enolate of the acetamide (B32628) to the aldehyde of the 2-fluoronicotinaldehyde. mdpi.com This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the amide nitrogen displaces the fluorine atom, and a subsequent dehydration step to yield the final fused heterocyclic product. mdpi.comresearchgate.net This powerful strategy allows for the rapid construction of complex polycyclic systems from relatively simple starting materials. mdpi.com

Researchers have explored similar domino reactions using Morita-Baylis-Hillman (MBH) acetates derived from 2-fluoropyridine (B1216828) aldehydes. mdpi.com These reactions proceed through a sequence of SN2' displacement, double bond equilibration, and subsequent SNAr ring closure to afford quinoline (B57606) derivatives. mdpi.com The efficiency of the SNAr step is influenced by the nature of the activating group on the pyridine ring. mdpi.com

The following table outlines a representative tandem reaction involving a 2-fluoronicotinaldehyde derivative:

| Reaction Type | Reactants | Key Steps | Product |

| Domino Aldol-SNAr-Dehydration | 2-Fluoronicotinaldehyde, 2-Arylacetamide, K₂CO₃, DMF | Aldol Addition -> Intramolecular SNAr -> Dehydration | 3-Substituted 1,8-naphthyridin-2(1H)-one |

Catalytic Strategies and Metal-Mediated Transformations Involving this compound

The halogen substituents on the pyridine ring of this compound, particularly the chlorine atom, provide handles for various metal-mediated cross-coupling reactions. These transformations are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to modify pyridine rings. For instance, the chlorine atom at the 6-position can be replaced with aryl, vinyl, or alkynyl groups through these methods. A patent describes a Suzuki coupling reaction involving a derivative of 6-chloro-4-methoxynicotinaldehyde, highlighting the utility of such transformations. google.com

Furthermore, the fluorine atom at the 2-position can also participate in certain metal-mediated reactions, although it is generally less reactive than chlorine in nucleophilic aromatic substitution. The development of new catalytic systems, including those based on nickel and copper, has expanded the scope of cross-coupling reactions involving less reactive C-F bonds. iaea.org These methods are particularly valuable in late-stage functionalization and in the synthesis of complex molecules. iaea.org

The following table provides examples of potential metal-mediated transformations for this compound:

| Reaction Name | Catalyst | Reactants | Potential Product |

| Suzuki Coupling | Palladium catalyst | This compound, Arylboronic acid | 6-Aryl-2-fluoronicotinaldehyde |

| Heck Coupling | Palladium catalyst | This compound, Alkene | 6-Alkenyl-2-fluoronicotinaldehyde |

| Sonogashira Coupling | Palladium/Copper catalyst | This compound, Terminal alkyne | 6-Alkynyl-2-fluoronicotinaldehyde |

Applications in Advanced Organic Synthesis Featuring 6 Chloro 2 Fluoronicotinaldehyde

Role as a Versatile Pyridine (B92270) Building Block in Complex Heterocyclic Synthesis

6-Chloro-2-fluoronicotinaldehyde has emerged as a fundamental building block for the synthesis of complex heterocyclic structures, particularly those containing a substituted pyridine moiety. researchgate.netchemicalbook.combldpharm.com Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making routes to their synthesis a key area of research. bldpharm.com This aldehyde serves as a readily available starting material or intermediate for constructing more elaborate molecules. lookchem.comgoogle.com Its utility stems from the presence of multiple functional groups that can be selectively manipulated. It is classified among key heterocyclic, fluorinated, and chlorinated building blocks in chemical synthesis. bldpharm.combldpharm.com The aldehyde group can participate in a wide range of classical transformations, such as reductive aminations, Wittig reactions, and condensations, while the halogenated positions offer sites for cross-coupling and nucleophilic substitution reactions.

Construction of Intricate Polycyclic and Fused-Ring Systems Utilizing this compound

The trifunctional nature of this compound is particularly well-suited for domino reactions, where a single synthetic operation generates multiple chemical bonds and rapidly builds molecular complexity. A prime example is its application in [3+3] annulation strategies to form fused bicyclic systems.

Research has demonstrated that 2-fluoronicotinaldehyde and its derivatives can react with 2-arylacetamides in a domino aldol-SNAr-dehydration sequence to produce 1,8-naphthyridin-2(1H)-ones, which are important fused heterocyclic cores. mdpi.comdntb.gov.uaresearchgate.net The process is initiated by an aldol (B89426) reaction between the enolate of the acetamide (B32628) and the aldehyde of the pyridine. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the newly formed alcohol attacks the carbon bearing the highly activated fluorine atom, leading to cyclization. A final dehydration step yields the aromatic fused-ring system. This powerful strategy allows for the efficient construction of the 1,8-naphthyridinone scaffold in high yields from simple precursors. mdpi.comresearchgate.net

Table 1: Domino Annulation for Fused Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Fused Product Core | Ref. |

| 2-Fluoronicotinaldehyde Derivative | 2-Arylacetamide | Aldol-SNAr-Dehydration | 1,8-Naphthyridin-2(1H)-one | mdpi.com |

| 2-Fluorobenzaldehyde Derivative | 2-Arylacetamide | Aldol-SNAr-Dehydration | Quinolin-2(1H)-one | researchgate.net |

This table illustrates the general [3+3] annulation strategy. Applying this to this compound would result in a chloro-substituted 1,8-naphthyridin-2(1H)-one, offering a further handle for chemical modification.

Synthesis of Chiral Derivatives and Exploration of Enantioselective Transformations

The development of synthetic methods to produce single-enantiomer chiral molecules is a central goal of medicinal chemistry. While specific examples of enantioselective transformations starting directly from this compound are not extensively documented in the reviewed literature, its structure is amenable to established asymmetric synthesis strategies.

Asymmetric nucleophilic aromatic substitution (SNAr) has been achieved using organocatalysts derived from chiral natural products like cinchonidine. wikipedia.org Such catalysts can create a chiral environment around the substrate, directing the incoming nucleophile to attack the electrophilic aromatic ring from a specific face, thereby producing one enantiomer in excess. Given the high reactivity of the C2-F bond in this compound towards SNAr, this approach presents a viable, though underexplored, pathway to chiral derivatives.

Another potential avenue is the enantioselective addition to the aldehyde group using chiral catalysts or reagents, a cornerstone of modern asymmetric synthesis. Furthermore, enantioselective deprotonation strategies, which have been successfully applied to N-Boc protected piperidines using chiral ligands like (-)-sparteine (B7772259) to create chiral organolithium complexes, could theoretically be adapted to derivatives of this compound to achieve stereocontrol. ucl.ac.uk

Integration of this compound into Combinatorial Libraries and High-Throughput Synthesis Methodologies

Combinatorial chemistry and high-throughput synthesis are powerful tools for drug discovery, enabling the rapid generation and screening of large libraries of related compounds. The suitability of a building block for these methodologies depends on its reactivity, functional group tolerance, and ability to participate in reliable, automatable reactions.

This compound is an excellent candidate for such applications. Its defined points of diversity (aldehyde, C2-fluorine, C6-chlorine) allow for the systematic introduction of a wide variety of substituents. For instance, a library could be generated by first reacting the aldehyde with a diverse set of amines via reductive amination. Each of these products could then be subjected to nucleophilic aromatic substitution at the C2 position with a range of nucleophiles, followed by a transition-metal-catalyzed cross-coupling reaction at the C6 position with various boronic acids or other organometallic reagents. This three-dimensional diversification from a single, readily available starting material is the hallmark of an effective building block for combinatorial synthesis. The development of related prosthetic groups like 6-[¹⁸F]fluoronicotinaldehyde derivatives for PET imaging underscores the need for rapid, efficient, and modular synthetic routes that are amenable to high-throughput screening. researchgate.net

Regiochemical Control in the Synthesis of Multi-Substituted Pyridine Derivatives

The primary utility of this compound in advanced synthesis lies in the predictable, regiochemical control it offers. The electronic nature of the pyridine ring, combined with the distinct properties of the two halogen substituents, allows chemists to selectively target specific positions on the ring. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which activates it for nucleophilic attack. This effect is greatly enhanced by the strongly electron-withdrawing fluorine and chlorine atoms. The C-F bond at the C2 position is particularly activated by the adjacent ring nitrogen and is an excellent leaving group in SNAr reactions. wikipedia.orgscience.gov This position is the most common site for initial substitution by nucleophiles like amines, alcohols, or thiols. acs.org

Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the C6 position is generally less reactive in SNAr than the C-F bond at C2. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. For example, a Suzuki coupling using a palladium catalyst and a boronic acid will selectively occur at the C6-Cl position, leaving the C2-F bond intact for subsequent SNAr functionalization. A patent described the selective reaction of this compound with cyclopropylboronic acid at the chloro-position, demonstrating this regioselectivity. google.com

Aldehyde Transformations: The aldehyde at C3 provides a third, orthogonal site for modification. It can undergo reactions like aldol condensations, as seen in the synthesis of 1,8-naphthyridin-2(1H)-ones, mdpi.com or be converted into other functional groups, such as an alcohol via reduction or a carboxylic acid via oxidation, without disturbing the halogenated positions under appropriate conditions.

This differential reactivity allows for a stepwise and controlled approach to building highly substituted pyridine derivatives, where the order of reactions dictates the final substitution pattern.

Table 2: Regioselective Reactions of this compound

| Position | Bond/Group | Preferred Reaction Type | Example Transformation | Ref. |

| C2 | C-F | Nucleophilic Aromatic Substitution (SNAr) | Displacement by amines, alcohols | wikipedia.orgacs.org |

| C6 | C-Cl | Pd-Catalyzed Cross-Coupling | Suzuki coupling with boronic acids | google.com |

| C3 | -CHO | Aldol Condensation / Reductive Amination | Reaction with enolates or amines | mdpi.com |

Exploration of 6 Chloro 2 Fluoronicotinaldehyde in Medicinal Chemistry and Bioactive Compound Development

Strategic Intermediate in Pharmaceutical Synthesis and Drug Development

6-Chloro-2-fluoronicotinaldehyde is recognized as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. ias.ac.inbldpharm.com Its utility stems from the distinct reactivity of its functional groups—the aldehyde, the fluorine atom, and the chlorine atom—which allow for sequential and specific chemical transformations. This makes it an important building block for creating pharmaceutical intermediates and novel therapeutic agents. bldpharm.com

The aldehyde group is a versatile handle for various chemical reactions, including condensation, oxidation, reduction, and reductive amination. For instance, in syntheses involving related compounds like 2-chloronicotinaldehyde, the aldehyde is reacted with substituted phenols to form phenoxynicotinaldehydes, which have shown potential as α-amylase inhibitors. bibliomed.org Similarly, the aldehyde on 2-fluoronicotinaldehyde has been used in condensation reactions to produce Sirt6 activators, which are being investigated for activity against cancer and inflammatory diseases. nih.gov

The halogen substituents on the pyridine (B92270) ring are also crucial for its role as a synthetic intermediate. The chlorine atom, particularly, can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. researchgate.netnih.gov This allows for the construction of complex molecular architectures, building upon the pyridine core to develop compounds with specific biological targets.

Design and Synthesis of Pharmacologically Active Derivatives of this compound

The chemical structure of this compound offers multiple avenues for the design and synthesis of pharmacologically active derivatives. The primary strategies involve modifications at the aldehyde group and substitutions at the halogenated positions.

Reactions at the Aldehyde Group:

Condensation Reactions: The aldehyde can react with amines or acetone (B3395972) to form Schiff bases or enones, respectively. This approach was used with substituted nicotinaldehydes to create pyridinyl analogues of dibenzylideneacetone, which function as curcumin (B1669340) analogues and exhibit inhibitory activity against NF-κB and the growth of colorectal carcinoma cells. nih.gov

Reductive Amination: The aldehyde can be converted into an amine through reductive amination, a key step in building more complex side chains. This strategy has been employed with related pyridine aldehydes to synthesize a wide range of biologically active molecules.

Reactions involving the Halogen Substituents:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can be replaced by various nucleophiles. For example, in the synthesis of derivatives from 2,6-dichloronicotinic acid, one of the chlorine atoms is selectively substituted with amines like methylamine (B109427) or propargylamine (B41283) to create precursors for PET tracers. acs.org

Suzuki Coupling: The chloro-pyridine moiety can undergo palladium-catalyzed Suzuki coupling reactions with boronic acids. This method is highly efficient for creating C-C bonds and has been used to synthesize new nicotinaldehyde derivatives with significant antimicrobial potential against oral pathogens. researchgate.netnih.gov

These synthetic strategies allow chemists to systematically modify the structure of this compound, creating libraries of derivatives that can be screened for various biological activities.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing lead compounds in drug discovery. For analogs derived from this compound, SAR studies focus on how modifications to the pyridine scaffold affect biological activity.

The key structural features influencing activity are:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often essential for binding to biological targets.

The Aldehyde Functional Group: This group serves as a key point for derivatization. Its conversion into other functional groups (amines, amides, etc.) dramatically influences the compound's interaction with target proteins.

Halogen Substituents: The fluorine and chlorine atoms significantly impact the molecule's electronic properties, lipophilicity, metabolic stability, and ability to form halogen bonds. nih.gov The presence of a chlorine atom on the pyridine ring has been shown to enhance the antimycobacterial and antiproliferative activity of certain derivatives. nih.gov Halogen bonding, a noncovalent interaction between a halogen atom and a nucleophile, can be a critical factor in ligand-receptor binding, and its strength varies with the type of halogen. nih.govmdpi.com

SAR studies on nicotinamidase inhibitors derived from structural variants of nicotinaldehyde have demonstrated that even small changes to the pyridine ring can lead to potent and selective inhibitors. nih.gov Similarly, research on N-pyridinylbenzamides indicated that a chlorine substituent on the pyridine ring enhanced antimycobacterial activity. nih.gov These findings underscore the importance of the specific substitution pattern on the pyridine ring for tailoring the biological activity of the resulting compounds.

Modulation of Biological Targets and Signaling Pathways by Nicotinaldehyde Derivatives

Derivatives of halogenated nicotinaldehydes have been investigated for their ability to modulate a variety of biological targets and signaling pathways implicated in human diseases.

The thyroid hormone receptor (TR) is a nuclear receptor that plays a critical role in metabolism, growth, and development. nih.gov It exists in two main subtypes, TRα and TRβ. Selective modulation of these receptors is a key goal for treating conditions like hyperlipidemia without causing cardiac side effects.

Research into halogenated pyridine derivatives has shown their potential as TR modulators. A study focusing on derivatives of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde , a compound structurally related to this compound, found that certain derivatives exhibited significant selectivity for the TRβ subtype over TRα. This suggests that the halogenated pyridine scaffold is a promising starting point for developing therapies for metabolic disorders. The binding of thyroid hormones themselves to their receptors is critically dependent on their iodine atoms, highlighting the general importance of halogens in interacting with this class of targets. mdpi.comrichmond.edu

Table 1: Example of a Halogenated Pyridine Derivative with Thyroid Hormone Receptor Activity

| Parent Compound | Biological Target | Key Finding | Reference |

| 3,5-Dichloro-2,6-difluoroisonicotinaldehyde | Thyroid Hormone Receptor (TR) | Derivatives showed significant selectivity for the TRβ subtype over TRα, suggesting potential for treating hyperlipidemia. |

Pyridine-based compounds are a major focus of anticancer drug discovery due to their prevalence in molecules that exhibit potent cytotoxic activity. ias.ac.inmsdvetmanual.com Derivatives of nicotinaldehydes have been successfully utilized to create novel antineoplastic agents that target various cancer-related pathways.

One strategy involves the synthesis of curcumin analogues from substituted nicotinaldehydes. These analogues have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer, and to suppress the growth of colorectal carcinoma cells. nih.gov Another approach has utilized 5-(Pyrimidin-2-yl)nicotinaldehyde to create compounds that exhibit selective antiproliferative effects against breast cancer cell lines, potentially through the inhibition of cyclin-dependent kinases (CDKs) that regulate the cell cycle. The broad utility of pyridine-containing molecules in oncology highlights the potential of this compound as a scaffold for the development of new cancer therapies. ias.ac.innih.gov

The development of hybrid molecules that possess both antimicrobial and anticancer properties is an emerging strategy to combat drug resistance and treat infections that are common in cancer patients. The pyridine nucleus is a privileged structure in this field, with many of its derivatives showing dual activity. nih.govnih.govscispace.com

Research has shown that it is possible to synthesize pyridine derivatives with significant activity against both microbial strains and human cancer cell lines. scispace.com For example, novel 6-(quinolin-2-ylthio)pyridine derivatives have demonstrated both promising antimicrobial activity and potent cytotoxic effects against breast (MCF-7) and lung (A549) cancer cells. bohrium.com The mechanism for the anticancer effect was proposed to be the downregulation of the Jak2/STAT3 signaling pathway. bohrium.com

Notably, the presence of a chlorine atom in the pyridine ring has been reported to enhance both the antimicrobial and antiproliferative effects of some compound series. nih.gov This finding is particularly relevant for this compound, as its inherent chloro-substituent may contribute favorably to the design of dual-function therapeutic agents.

Development of PET Tracers and Radiopharmaceuticals

The chemical scaffold of this compound serves as a valuable precursor for the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The introduction of the positron-emitting radionuclide ¹⁸F, with its half-life of nearly 110 minutes, allows for the visualization and quantification of biochemical processes in vivo. rsc.org The presence of a nitrogen atom in the pyridine ring of this compound activates the molecule for nucleophilic radiofluorination, facilitating high conversion rates. vu.nlvu.nl

A notable application is the synthesis of 6-[¹⁸F]fluoronicotinaldehyde, a versatile building block for creating more complex PET tracers. vu.nlvu.nl Researchers have developed efficient radiolabeling methods, including a "radio-fluorination on the Sep-Pak" technique. This method enables the rapid synthesis of 6-[¹⁸F]fluoronicotinaldehyde from its quaternary ammonium (B1175870) salt precursor, 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate, in under five minutes with a radiochemical conversion exceeding 80%. nih.govscience.gov A key advantage of this approach is the elimination of the need for azeotropic drying of the [¹⁸F]fluoride. nih.gov

Another application involves the conjugation of 6-[¹⁸F]fluoronicotinaldehyde with 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione to create a thiol-reactive prosthetic group known as 6-[¹⁸F]fluoronicotinaldehyde O-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl) oxime ([¹⁸F]FPyMHO). nih.govscience.gov This prosthetic group can then be used to label molecules containing thiol groups. The synthesis of [¹⁸F]FPyMHO has been achieved with a decay-corrected radiochemical yield of 50 ± 9% in a relatively short synthesis time of 30 minutes. nih.gov

Detailed findings from research into PET tracers derived from this compound are summarized in the table below.

| Tracer Name | Precursor | Synthesis Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Molar Activity (GBq/µmol) |

| 6-[¹⁸F]fluoronicotinaldehyde | 6-(N,N,N-trimethylamino) nicotinaldehyde trifluoromethanesulfonate | Radio-fluorination on the Sep-Pak | >80% (conversion) | < 1 minute | Not Reported |

| [¹⁸F]1b (PSMA Ligand) | 6-[¹⁸F]fluoronicotinaldehyde and aminooxy-functionalized Lys-Urea-Glu scaffold | Manual or Automated Condensation | 15-42% (uncorrected) | 50-60 minutes | 300-360 |

| 6-[¹⁸F]FPyMHO | 6-[¹⁸F]fluoronicotinaldehyde and 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione | Conjugation | 50 ± 9% | 30 minutes | 259-370 |

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Fluoronicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For 6-Chloro-2-fluoronicotinaldehyde, such calculations reveal how the interplay between the pyridine (B92270) ring and its electron-withdrawing substituents—chlorine, fluorine, and aldehyde—governs its stability and reactivity.

The presence of the highly electronegative fluorine and chlorine atoms significantly influences the electron distribution within the pyridine ring. Fluorine's strong electron-withdrawing nature, in particular, enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Simultaneously, these halogen substituents deactivate the pyridine ring towards electrophilic substitution.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. Studies on related nicotinaldehyde derivatives have shown HOMO-LUMO band gaps in the range of 0.149 to 0.159 eV, suggesting a reactive nature that is desirable for a synthetic intermediate. researchgate.net Other calculated properties, such as molecular electrostatic potential (MEP) maps, visualize electron-rich and electron-poor regions, highlighting the aldehyde oxygen as a site of negative potential (nucleophilic) and the aldehyde carbon as a site of positive potential (electrophilic). Theoretical calculations of properties like dipole moment and polarizability further characterize the molecule's response to an external electric field. researchgate.net

| Calculated Property | Typical Value Range | Predicted Significance for this compound |

|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | ~0.15 - 0.16 eV | Indicates high chemical reactivity, suitable for synthetic modifications. researchgate.net |

| Dipole Moment (µtot) | ~1.9 - 2.0 x 10⁻¹⁷ esu | A significant dipole moment suggests strong intermolecular interactions. researchgate.net |

| Mulliken Charge on Aldehyde Carbon | Positive | Confirms the high electrophilicity and susceptibility to nucleophilic addition. |

| Mulliken Charge on Aldehyde Oxygen | Negative | Identifies it as a primary site for electrophilic interaction or hydrogen bonding. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a mainstay for investigating reaction mechanisms in organic chemistry. By modeling the electron density, DFT provides a balance between computational cost and accuracy, making it ideal for studying complex reaction pathways, including the identification of intermediates and transition states.

For this compound, DFT studies can elucidate the energetics of its characteristic reactions. These include:

Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms on the pyridine ring can be displaced by nucleophiles. DFT calculations can model the reaction pathway, determining whether the substitution occurs via an addition-elimination mechanism (the SNAr pathway). Computational studies on related halobenzenes show that the reaction proceeds through a stable intermediate state. science.gov DFT can predict the activation barriers for substitution at the C6 (chloro) versus the C2 (fluoro) position, revealing the regioselectivity of such reactions. The calculated Gibbs free energies for reactions involving different halogens typically increase in the order I < Br < Cl < F, suggesting that substituting the chlorine atom would be more kinetically favorable than substituting the fluorine atom. science.gov

Reactions of the Aldehyde Group: The aldehyde functional group readily undergoes condensation reactions with amines or hydrazines to form imines and related derivatives. DFT can be used to model the transition states of these reactions, providing insight into their kinetics and mechanism under different catalytic conditions (acidic or basic).

Catalytic Cross-Coupling: Nicotinaldehyde scaffolds are often modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups. researchgate.net DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to optimize reaction conditions and predict product outcomes. researchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a given reaction can be constructed. This profile is invaluable for understanding reaction feasibility, kinetics, and for guiding the rational design of synthetic routes to novel derivatives.

Molecular Dynamics Simulations and Conformational Analysis of this compound and its Derivatives

While quantum mechanics describes the static electronic nature of a molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule and its derivatives move, flex, and interact with their environment, such as a solvent or a biological macromolecule.

A primary use of MD is for conformational analysis. For a relatively rigid molecule like this compound, this analysis focuses on the orientation of the aldehyde group relative to the pyridine ring. For more flexible derivatives, MD can explore the accessible conformational space of side chains, which is crucial for understanding how a ligand might adapt its shape to fit into a protein's binding pocket.

In the context of drug design, MD simulations are essential for studying protein-ligand interactions. acs.orgresearchgate.net After a derivative of this compound is placed into the binding site of a target protein using molecular docking, MD simulations are run to:

Assess Binding Stability: MD can determine if the ligand remains stably bound within the active site or if it dissociates over time. nih.gov

Analyze Intermolecular Interactions: Simulations reveal the dynamic nature of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. acs.org

Observe Conformational Changes: MD can show how the protein and ligand structures change in response to binding, a phenomenon known as induced fit. mmsl.cz

These simulations provide a deeper understanding of the structural basis for a ligand's affinity and activity, guiding further optimization of the molecular scaffold. acs.org

In Silico Screening and Virtual Ligand Design Based on the Nicotinaldehyde Scaffold

The nicotinaldehyde scaffold, including halogenated variants like this compound, serves as a valuable starting point for drug discovery. In silico (computational) methods such as virtual screening and ligand design allow for the rapid evaluation of large libraries of potential drug candidates, prioritizing a smaller number for synthesis and experimental testing. mmsl.cz

There are two primary strategies for virtual screening:

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. mmsl.cz A pharmacophore model, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity, is generated from the known active compounds. Virtual libraries of compounds based on the this compound scaffold can then be screened to find molecules that match the pharmacophore. Chemical similarity searching is another LBVS method that identifies new molecules based on their structural resemblance to known actives. mmsl.cz

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. mmsl.cz This process, primarily driven by molecular docking, involves computationally placing each molecule from a virtual library into the binding site of the target. acs.orgresearchgate.net A scoring function then estimates the binding affinity for each molecule, allowing the library to be ranked. nih.gov The this compound core can be used as a scaffold for generating a focused library of derivatives by adding various substituents. These derivatives are then docked into the target to identify which modifications are likely to improve binding affinity and selectivity. This approach has been successfully applied to pyridine-containing scaffolds to design inhibitors for a range of targets. researchgate.netnih.gov

Future Research Directions and Emerging Trends in 6 Chloro 2 Fluoronicotinaldehyde Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly moving towards sustainable practices that minimize environmental impact. For 6-Chloro-2-fluoronicotinaldehyde, this translates to developing synthetic routes that are not only efficient but also environmentally benign. Future research in this area will likely focus on several key principles of green chemistry.

Another focal point will be the replacement of hazardous solvents with greener alternatives. Research is ongoing to identify and utilize solvents that are less toxic, derived from renewable resources, and easily recyclable. For the synthesis of halogenated pyridines, this could involve exploring ionic liquids or supercritical fluids as reaction media.

Furthermore, there is a drive to reduce energy consumption by developing reactions that can be conducted at lower temperatures and pressures. This often involves the use of highly active catalysts that can overcome activation energy barriers more effectively. The principles of atom economy will also be central, with an emphasis on designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Exploration of Advanced Catalytic Systems for this compound Transformations

The reactivity of the chlorine and fluorine substituents, along with the aldehyde group, makes this compound a versatile substrate for various chemical transformations. The development of advanced catalytic systems is crucial for selectively and efficiently modifying this scaffold to produce a diverse range of valuable downstream products.

Future research will likely explore novel catalysts for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for creating complex molecules from halogenated precursors. rsc.orgnih.gov The focus will be on developing catalysts that are more active, stable, and tolerant of different functional groups, allowing for a broader scope of potential reaction partners. For instance, palladium-based catalysts have shown great promise in C-H activation reactions, which could be applied to derivatives of this compound to form pharmaceutically relevant structures like oxindoles. nih.gov

The unique electronic properties of the fluorinated pyridine (B92270) ring also make it a candidate for specialized catalytic processes. For example, copper-mediated radiofluorination is a technique used to introduce fluorine-18 (B77423) isotopes for applications in positron emission tomography (PET). iaea.org While this has been explored for similar structures, tailoring these methods for the specific transformation of this compound could open new avenues in diagnostic imaging. rsc.orgresearchgate.net

Additionally, the use of phase transfer catalysts could enhance the efficiency of nucleophilic substitution reactions, facilitating the replacement of the halogen atoms with other functional groups. iaea.org The table below summarizes potential catalytic transformations and the types of advanced catalysts that could be explored.

| Transformation Type | Catalyst System | Potential Product Class |

| Suzuki Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium-based catalysts with specialized ligands | Aryl amines |

| C-H Activation | Palladium catalysts | Heterocyclic fused rings (e.g., oxindoles) |

| Nucleophilic Aromatic Substitution | Phase transfer catalysts, Quinuclidine/DABCO | Ether, thioether, or amine derivatives |

| Radiofluorination | Copper-mediated systems, Kryptofix K₂.₂.₂ | ¹⁸F-labeled PET tracers |

Novel Applications in Materials Science and Agrochemical Development

The inherent properties of the this compound molecule, including its polarity, reactivity, and the presence of halogens, suggest significant potential for its use in the development of new materials and agrochemicals.

In materials science, halogenated organic compounds are often used as intermediates for creating polymers and coatings with enhanced properties. The electron-withdrawing nature of the fluorine and chlorine atoms in this compound can impart specific electronic characteristics to larger molecules, making its derivatives candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic semiconductors. bldpharm.com Research could focus on polymerizing derivatives of this aldehyde or incorporating them into existing polymer backbones to tune properties like thermal stability, conductivity, and optical behavior.

In the agrochemical sector, the pyridine scaffold is a common feature in many pesticides and herbicides. lookchem.combuyersguidechem.com The specific substitution pattern of this compound could lead to the development of new active ingredients with improved efficacy or novel modes of action. googleapis.comgoogle.com For instance, related halogenated pyridine derivatives have shown promise as herbicides. Future research would involve synthesizing a library of compounds derived from this compound and screening them for biological activity against various pests and weeds.

The table below outlines potential applications based on the functional properties of this compound and its derivatives.

| Application Area | Potential Use Case | Key Structural Feature |

| Materials Science | Organic semiconductors | Electron-deficient pyridine ring |

| High-performance polymers | Thermal stability from C-F bonds | |

| Advanced coatings | Modified surface properties | |

| Agrochemicals | Herbicides | Inhibition of plant-specific enzymes |

| Insecticides | Targeting insect nervous system receptors | |

| Fungicides | Disruption of fungal cell growth |

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry. nih.govaccscience.com For a compound like this compound, these computational tools can significantly accelerate the pace of research and discovery. nih.gov

In drug discovery, ML algorithms can be trained on vast datasets of chemical structures and biological activities to predict the potential therapeutic relevance of novel compounds. premierscience.comresearchgate.net By creating virtual libraries of derivatives of this compound, researchers can use AI to screen for molecules with a high probability of interacting with specific biological targets, such as enzymes or receptors. premierscience.com This in silico screening can drastically reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov

AI and ML are also becoming indispensable for optimizing chemical synthesis. beilstein-journals.org Bayesian optimization, for example, is an algorithmic approach that can efficiently navigate complex reaction landscapes to find the optimal conditions (e.g., temperature, concentration, catalyst) with a minimal number of experiments. chimia.ch This has been successfully applied to various reaction types, including those relevant to the transformations of this compound. nih.gov By combining ML with automated robotic platforms, it is possible to create "self-driving labs" that can autonomously design, execute, and optimize chemical reactions. atinary.com

Furthermore, generative AI models can design entirely new molecules with desired properties from scratch. accscience.com By providing the model with a set of target properties, such as high bioactivity and low toxicity, it can propose novel structures based on the this compound scaffold that have a higher likelihood of success. researchgate.net

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast bioactivity and physicochemical properties of derivatives. | Prioritize synthesis of high-potential compounds. researchgate.net |

| Reaction Optimization | Determine optimal reaction conditions for synthesis and transformations. | Reduce development time and improve yields. chimia.ch |

| De Novo Design | Generate novel molecular structures with desired functionalities. | Discover new drug candidates and materials. nih.gov |

| Retrosynthesis Planning | Predict synthetic routes for complex target molecules. | Streamline the synthesis of complex derivatives. atinary.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-fluoronicotinaldehyde, and what intermediates are critical in its preparation?

- Methodological Answer : Synthesis typically involves halogenation and formylation of pyridine precursors. Key steps include fluorination of a chlorinated pyridine intermediate (e.g., via nucleophilic aromatic substitution) followed by aldehyde introduction using the Vilsmeier-Haack reaction or oxidation of a methyl group. Critical intermediates include 2-fluoro-6-chloropyridine derivatives, which require precise temperature control (e.g., −78°C for lithiation) to avoid side reactions. Multi-step purification (column chromatography, recrystallization) ensures product integrity .

Q. Which analytical techniques are most effective for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR confirms substitution patterns and electronic environments. For example, the aldehyde proton appears as a singlet at ~10 ppm in 1H NMR, while 19F NMR detects fluorine’s deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of Cl or F).

- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) assess purity. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) confirms aldehyde functionality via UV-Vis or LC-MS .

Q. How do the electron-withdrawing effects of fluorine and chlorine substituents influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine at position 2 enhances the electrophilicity of the aldehyde group via inductive effects, directing nucleophiles (e.g., amines, hydrazines) to the aldehyde carbon. Chlorine at position 6 may sterically hinder bulky nucleophiles. Comparative kinetic studies with non-fluorinated analogs (e.g., 6-chloronicotinaldehyde) can isolate electronic vs. steric contributions. DFT calculations predict reactive sites and transition states .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in cross-coupling reactions involving this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) with ligands (XPhos, SPhos) to enhance coupling at the chloro position.

- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with weak bases (K2CO3) improve yields.

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites. For example, fluorine’s electron-withdrawing effect may deactivate position 2, favoring C6 coupling .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., 19F NMR chemical shifts) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental 19F NMR shifts with PubChem datasets for analogous fluoropyridines (e.g., 6-Bromo-5-fluoronicotinaldehyde).

- Solvent/Concentration Effects : Repeat experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to assess environmental influences.

- DFT Refinement : Adjust computational models to include solvent polarity and substituent-induced deshielding .

Q. What methodological approaches are recommended for studying the hydrolytic stability of the aldehyde group in this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS.

- Quantification of Free Aldehyde : Use Girard’s reagent T to derivatize unreacted aldehyde, followed by spectrophotometric analysis at 365 nm .

Q. How can researchers design controlled experiments to differentiate between electronic and steric effects of substituents on the reactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 6-Bromo-2-fluoro vs. 6-Chloro-2-methoxy) to isolate electronic (F vs. OMe) or steric (Cl vs. Br) effects.

- Kinetic Studies : Measure reaction rates under identical conditions (e.g., nucleophilic addition with aniline).

- Hammett Analysis : Plot log(k) against σ values to correlate substituent electronic effects with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.